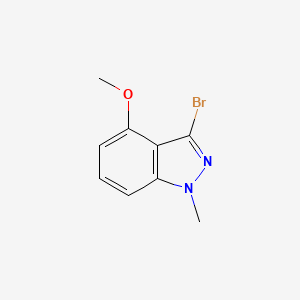

3-Bromo-4-methoxy-1-methyl-1H-indazole

Description

Overview of Indazole Scaffold in Heterocyclic Chemistry Research

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of modern heterocyclic chemistry. chemicalbook.comguidechem.com This scaffold, also known as benzpyrazole, can exist in different tautomeric forms, with the 1H-indazole form being the most thermodynamically stable and, therefore, the most commonly studied. guidechem.comnih.gov The unique electronic properties and the ability of its nitrogen atoms to engage in hydrogen bonding make the indazole nucleus a "privileged scaffold." nih.gov This term signifies its recurring presence in molecules that exhibit a wide range of biological activities, highlighting its importance as a building block in the synthesis of complex molecular architectures. chemicalbook.comguidechem.com

The synthetic versatility of the indazole ring system allows for the introduction of a wide variety of substituents at multiple positions, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of the resulting molecules. organic-chemistry.orgacs.org This adaptability has spurred the development of numerous synthetic methodologies for constructing and functionalizing the indazole core. organic-chemistry.org

Table 1: General Properties of the Indazole Scaffold

| Property | Description |

|---|---|

| Molecular Formula | C₇H₆N₂ |

| Molar Mass | 118.14 g/mol |

| Structure | Bicyclic aromatic heterocycle (Benzene fused to Pyrazole) |

| Tautomerism | Exists primarily as 1H-indazole and 2H-indazole |

Importance of Substituted Indazoles in Chemical Biology and Medicinal Chemistry Research

The true significance of the indazole scaffold is most evident in the fields of medicinal chemistry and chemical biology, where its derivatives have demonstrated a remarkable spectrum of pharmacological activities. nih.gov The strategic placement of various functional groups on the indazole core has led to the discovery of compounds with potent anti-inflammatory, anticancer, antibacterial, antifungal, and anti-HIV properties. nih.gov

The structural rigidity of the indazole nucleus, combined with its capacity for diverse substitutions, allows it to serve as a versatile template for designing molecules that can selectively interact with a wide range of biological targets, including enzymes and receptors. researchgate.netnih.gov This has resulted in the successful development of several clinically approved drugs and numerous candidates in various stages of clinical trials. For instance, Pazopanib is an indazole-containing tyrosine kinase inhibitor used in cancer therapy, and Bendazac is a non-steroidal anti-inflammatory drug. nih.gov These examples underscore the profound impact of substituted indazoles on modern medicine. nih.gov

Table 2: Examples of Bioactive Indazole Derivatives

| Compound Name | Therapeutic Area | Biological Target |

|---|---|---|

| Pazopanib | Oncology | Tyrosine Kinase Inhibitor |

| Niraparib | Oncology | PARP Inhibitor |

| Bendazac | Anti-inflammatory | N/A |

| Benzydamine | Anti-inflammatory | N/A |

Contextualization of 3-Bromo-4-methoxy-1-methyl-1H-indazole within Indazole Research

This compound (CAS Number: 1779786-94-5) is a specific, substituted indazole that serves primarily as a key intermediate and building block in organic synthesis. chemicalbook.com While extensive, peer-reviewed studies focusing solely on the biological activity of this particular compound are not widely available in the public domain, its structure provides significant insight into its potential utility.

The key structural features of this molecule are:

The 1H-indazole core: Provides the fundamental bicyclic framework known for its biological relevance.

A bromo group at the 3-position: The bromine atom is a versatile functional handle. It can be used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce more complex molecular fragments, allowing for the creation of diverse chemical libraries for drug discovery. ias.ac.in

A methoxy (B1213986) group at the 4-position: The methoxy group can influence the molecule's electronic properties and its ability to form hydrogen bonds, potentially affecting its binding affinity to biological targets.

A methyl group at the 1-position: N-methylation prevents tautomerization and can enhance metabolic stability and cell permeability, properties that are often desirable in drug candidates.

Based on these features, this compound is best understood as a valuable precursor for the synthesis of more complex, potentially bioactive indazole derivatives. chemimpex.com Its utility lies in its designed capacity for further chemical modification.

Research Objectives and Scope for this compound Studies

Given the structural attributes of this compound, research involving this compound would likely be centered on its application in synthetic and medicinal chemistry. The primary objectives of such studies would be to leverage its chemical reactivity to build novel molecules with potential therapeutic value.

Hypothetical Research Objectives:

Synthetic Methodology Development: To explore and optimize cross-coupling reactions at the 3-position to synthesize novel libraries of 3-aryl, 3-alkynyl, or 3-alkenyl-4-methoxy-1-methyl-1H-indazoles.

Medicinal Chemistry Exploration: To use the compound as a starting material for the synthesis of targeted inhibitors of specific enzymes, such as kinases or bromodomains, which are known targets for other indazole-based compounds. researchgate.netnih.gov The focus would be on evaluating how the 4-methoxy and 1-methyl substitution pattern influences biological activity.

Structure-Activity Relationship (SAR) Studies: To systematically modify the structure of derivatives synthesized from this compound and to evaluate how these changes affect their biological potency and selectivity. This would contribute to a deeper understanding of the pharmacophore requirements for specific biological targets.

The scope of research on this compound is therefore not on its direct biological effects, but rather on its role as an enabling tool for the discovery of new chemical entities with potential applications in pharmacology and materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methoxy-1-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-6-4-3-5-7(13-2)8(6)9(10)11-12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOZKKANOVSUPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)OC)C(=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4 Methoxy 1 Methyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for 3-Bromo-4-methoxy-1-methyl-1H-indazole, including ¹H, ¹³C, and other nuclei, as well as 2D correlation spectra, are not documented in the searched scientific literature and chemical databases.

¹H NMR Spectroscopic Analysis for Proton Environments

Detailed proton NMR chemical shifts and coupling constants for this compound are not available.

¹³C NMR Spectroscopic Analysis for Carbon Framework

The carbon-13 NMR spectrum, which would reveal the chemical shifts of each unique carbon atom in the molecule's framework, has not been reported.

¹⁹F, ¹⁴N, and ¹⁵N NMR for Specific Atom Environments and Tautomeric Studies

Specific NMR data for fluorine or nitrogen isotopes of this compound are not available.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

There are no published 2D NMR studies (COSY, HSQC, HMBC) to confirm the connectivity of the proton and carbon skeletons of this compound.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

While the molecular weight of this compound can be calculated from its formula (C₉H₉BrN₂O), specific experimental mass spectrometry data, including the mass-to-charge ratio of the molecular ion and its fragmentation pattern, are not available in the reviewed sources.

Infrared (IR) Spectroscopy for Functional Group Identification

The experimental infrared spectrum, which would show the characteristic vibrational frequencies of the functional groups present in this compound, has not been published.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

Despite a thorough search, no publicly available X-ray crystallographic data for this compound could be located. This indicates that the single-crystal X-ray structure of this specific compound has likely not been determined or reported in the accessible scientific literature.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This data is invaluable for understanding the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. The absence of such data for this compound limits a definitive analysis of its solid-state structure.

For illustrative purposes, studies on related bromo-indazole or other brominated heterocyclic compounds have utilized X-ray crystallography to elucidate their structures. For instance, the crystal structure of other brominated organic molecules has been determined, revealing key details about their molecular geometry and packing in the crystal lattice. However, these findings cannot be directly extrapolated to this compound due to differences in substitution patterns and molecular composition.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

The investigation for chiroptical spectroscopy data on chiral derivatives of this compound also did not yield any specific results. Chiroptical techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are employed to study the stereochemical properties of chiral molecules.

For these techniques to be applicable, a molecule must be chiral, meaning it is non-superimposable on its mirror image. This compound itself is not chiral. Therefore, chiroptical studies would only be relevant for derivatives of this compound that have been synthesized to contain one or more stereocenters. The absence of any literature on the synthesis and chiroptical analysis of such derivatives suggests that this area of research for this specific indazole scaffold has not been explored or reported.

While research exists on the chiroptical properties of other classes of chiral heterocyclic compounds, such as imidazole (B134444) derivatives, this information is not directly applicable to the subject compound. rsc.org

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Methoxy 1 Methyl 1h Indazole

Reactions at the Bromine Center

The bromine atom at the C3 position of the indazole ring is a key handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions. The most prominent of these are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures, and the bromo-indazole core of the target molecule is a suitable substrate for such transformations.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org While specific studies on 3-Bromo-4-methoxy-1-methyl-1H-indazole are not extensively documented, research on analogous 3-bromoindazoles demonstrates their successful participation in Heck reactions. For instance, the cross-coupling of 3-bromo-1-methyl-1H-indazole with n-butyl acrylate (B77674) has been investigated under high-speed ball-milling conditions. beilstein-journals.org This mechanochemical approach offers a solvent-free and efficient alternative to traditional solution-phase reactions. beilstein-journals.org The reaction is typically catalyzed by a palladium(II) acetate/triphenylphosphine system in the presence of a base such as triethylamine (B128534) (TEA) and an additive like tetrabutylammonium (B224687) bromide (TBAB). beilstein-journals.org The presence of bromide salts has been shown to play a dual role by suppressing the undesired dehalogenation of the 3-bromoindazole (B152527) and assisting in the grinding process. beilstein-journals.org A variety of substituted indazoles and olefins are generally well-tolerated in these reactions, affording the corresponding coupled products in good to excellent yields. beilstein-journals.org

Interactive Data Table: Heck Reaction of 3-Bromoindazoles with Alkenes

| Entry | 3-Bromoindazole Substrate | Alkene | Catalyst System | Base | Additive | Yield (%) |

| 1 | 3-bromo-1-methyl-1H-indazole | n-butyl acrylate | Pd(OAc)₂/PPh₃ | TEA | TBAB, NaBr | 93 |

| 2 | 3-bromo-1-methyl-1H-indazole | styrene | Pd(OAc)₂/PPh₃ | TEA | TBAB, NaBr | 85 |

| 3 | 3-bromo-5-nitro-1H-indazole | n-butyl acrylate | Pd(OAc)₂/PPh₃ | TEA | TBAB, NaBr | 78 |

This data is representative of Heck reactions with related 3-bromoindazoles and is intended to illustrate the potential reactivity of this compound.

Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes. sci-hub.se This reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds. While specific examples with this compound are scarce in the literature, the reactivity of other bromoindazoles suggests its feasibility as a substrate. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine or diisopropylamine. thieme-connect.de The reaction conditions are generally mild, and a wide range of functional groups are tolerated. thieme-connect.de

Negishi Reaction: The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and stereospecificity. The application of the Negishi reaction to 3-bromoindazoles allows for the introduction of a variety of alkyl, aryl, and vinyl substituents. The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt, such as ZnCl₂ or ZnBr₂. youtube.com The palladium catalyst of choice is often Pd(PPh₃)₄ or a related phosphine-ligated palladium(0) species. organic-chemistry.org

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class in aromatic chemistry. nih.gov In the case of this compound, the bromine atom can potentially be displaced by strong nucleophiles. The feasibility of an SNA reaction is highly dependent on the electronic nature of the aromatic ring. The indazole ring is considered an electron-deficient heteroaromatic system, which can facilitate nucleophilic attack. However, the presence of the electron-donating methoxy (B1213986) group at the C4 position may partially deactivate the ring towards nucleophilic substitution.

Despite this, reactions with potent nucleophiles such as alkoxides, thiolates, and amines under forcing conditions could potentially lead to the substitution of the bromine atom. The mechanism would likely proceed through a Meisenheimer-like intermediate, where the nucleophile adds to the C3 position, followed by the elimination of the bromide ion to restore aromaticity. nih.gov The N1-methyl group would prevent complications arising from deprotonation at this position under basic reaction conditions.

Reactions of the Methoxy Group

The methoxy group at the C4 position is relatively stable but can undergo specific chemical transformations, most notably ether cleavage to reveal a hydroxyl group.

The conversion of the 4-methoxy group to a 4-hydroxy group is a key transformation that can open up further avenues for functionalization. This demethylation is typically achieved using strong Lewis acids or proton acids. commonorganicchemistry.com Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers. chem-station.com The reaction generally proceeds by coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group in an Sₙ2 fashion. chem-station.com This method is often performed at low temperatures in an inert solvent like dichloromethane. commonorganicchemistry.com

Another common reagent for ether cleavage is hydrobromic acid (HBr), which typically requires elevated temperatures to be effective. commonorganicchemistry.com The choice of reagent can be critical to avoid unwanted side reactions on other parts of the molecule.

Beyond demethylation to the corresponding phenol, other ether cleavage protocols can be envisioned. libretexts.org For instance, under certain conditions, other strong acids like hydroiodic acid (HI) can also be employed. wikipedia.org The resulting 4-hydroxy-1-methyl-1H-indazole is a valuable intermediate that can undergo a range of reactions typical of phenols, such as O-alkylation, O-acylation, and electrophilic aromatic substitution on the benzene (B151609) portion of the indazole ring, which would be further activated by the hydroxyl group.

Reactivity at the Indazole Heterocyclic Ring

The indazole ring system itself possesses a unique reactivity pattern. The electronic nature of the ring can be modulated by substituents, and it can participate in various reactions, including electrophilic substitution and metallation.

The indazole nucleus is generally considered to be electron-rich, making it susceptible to electrophilic attack. However, the directing effects of the existing substituents on this compound would play a crucial role in determining the position of substitution. The N1-methyl group and the C4-methoxy group are both activating and ortho-, para-directing. wikipedia.org Conversely, the bromine atom at C3 is deactivating. Therefore, electrophilic substitution would be expected to occur at the C5 or C7 positions of the benzene ring.

Directed ortho-metallation is another powerful strategy for the functionalization of aromatic and heteroaromatic rings. ias.ac.in While the methoxy group can act as a directing group for lithiation at the C5 position, the N1-methyl group itself is not a directing group. However, functionalization at other positions of the indazole ring could be achieved through halogen-metal exchange or by employing other directing groups.

Furthermore, the nitrogen atoms of the pyrazole (B372694) moiety can be involved in chemical transformations. For example, N-oxidation of the indazole ring can lead to the formation of indazole N-oxides, which exhibit their own unique reactivity patterns and can serve as precursors for further functionalization. nih.gov

Electrophilic Aromatic Substitution Patterns

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating methoxy group at the C4 position. The directing influence of the substituents on the indazole core dictates the regioselectivity of these reactions.

The primary activating and directing group is the 4-methoxy (-OCH₃) substituent. As a strong ortho-, para-director, it significantly increases the electron density at positions C5 (ortho) and C7 (para). The C3 position, also ortho to the methoxy group, is already substituted with a bromine atom.

The fused N1-methylated pyrazole ring acts as a deactivating group on the benzene moiety, withdrawing electron density. However, the powerful activating effect of the methoxy group generally overcomes this deactivation.

Considering these factors, electrophilic attack is predicted to occur preferentially at the C5 and C7 positions . The precise outcome of a specific reaction can be influenced by the nature of the electrophile and the reaction conditions, with steric hindrance potentially playing a role in favoring one position over the other. For instance, nitration of a similarly substituted 4-methoxy-1H-indazole derivative, 4-methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide, demonstrates the reactivity of the indazole nucleus, although the substitution pattern is complex due to the additional bulky substituent. nih.gov

While specific experimental data on the electrophilic substitution of this compound is limited in publicly available literature, the expected reactivity patterns can be summarized as follows:

| Reaction Type | Expected Major Products | Rationale |

|---|---|---|

| Nitration (e.g., HNO₃/H₂SO₄) | 5-nitro and 7-nitro derivatives | The -OCH₃ group strongly directs the nitronium ion (NO₂⁺) to the ortho (C5) and para (C7) positions. |

| Halogenation (e.g., Br₂/FeBr₃) | 5-bromo and 7-bromo derivatives | Similar to nitration, the incoming halogen electrophile will be directed to the C5 and C7 positions. |

| Friedel-Crafts Acylation/Alkylation | 5-acyl/alkyl and 7-acyl/alkyl derivatives | The regioselectivity is governed by the -OCH₃ group, although these reactions may be sluggish due to the deactivating effect of the pyrazole ring and potential coordination of the Lewis acid catalyst with the nitrogen atoms. |

Nitrogen Atom Reactivity and Alkylation/Acylation Selectivity

The indazole ring system possesses two nitrogen atoms, N1 and N2. In the parent 1H-indazole, direct alkylation or acylation typically yields a mixture of N1 and N2 substituted products, with selectivity being a significant challenge. beilstein-journals.orgnih.gov The ratio of these products is influenced by factors such as the choice of base, solvent, electrophile, and the electronic and steric properties of substituents on the indazole ring. beilstein-journals.orgnih.govresearchgate.net

For This compound , the N1 position is already occupied by a methyl group. This simplifies the reactivity profile, as N1 is no longer a nucleophilic site for further alkylation or acylation. The remaining site for such reactions is the N2 atom.

The N2 atom in a 1-alkyl-1H-indazole possesses a lone pair of electrons and can act as a nucleophile. Reaction with a suitable electrophile, such as a strong alkylating agent (e.g., methyl triflate, trialkyloxonium salts), would lead to the formation of a quaternary indazolium salt .

Reaction Pathway:

Nucleophilic Attack: The N2 atom of this compound attacks the electrophilic carbon of an alkylating agent (R-X).

Quaternization: This forms a new N-R bond, resulting in a positively charged indazolium cation with the counter-ion (X⁻) from the alkylating agent.

While the N1 position is blocked, it is important to understand the factors that govern selectivity in the parent 1H-indazole system. Generally, N1-alkylation is considered the thermodynamically favored pathway, while N2-alkylation can be favored under certain kinetically controlled conditions. nih.gov Recent studies have developed highly regioselective methods to favor either N1 or N2 alkylation by carefully choosing catalysts and reagents. organic-chemistry.orgrsc.orgthieme-connect.com For instance, using NaH in THF often favors N1 substitution, whereas Mitsunobu conditions can show a preference for N2. nih.gov

| Nitrogen Atom | Reactivity in this compound | Potential Products |

|---|---|---|

| N1 | Blocked by a methyl group; non-nucleophilic. | No reaction with alkylating/acylating agents. |

| N2 | Nucleophilic; available for reaction. | Formation of 1,2-dialkyl-3-bromo-4-methoxy-1H-indazolium salts upon reaction with alkylating agents. |

Ring-Opening and Rearrangement Pathways

The indazole ring is an aromatic heterocyclic system and is generally stable under many reaction conditions. However, under specific and often harsh conditions, it can undergo ring-opening or rearrangement reactions.

Ring-Opening Reactions:

Reductive Cleavage: Strong reducing agents can potentially cleave the N-N bond of the pyrazole ring. This can lead to the formation of substituted 1,2-diaminobenzene derivatives.

Oxidative Cleavage: Certain oxidative conditions can lead to the degradation of the indazole ring. For example, electrochemical oxidative ring-opening of 2H-indazoles in the presence of alcohols has been shown to produce ortho-alkoxycarbonylated azobenzenes. researchgate.net While the subject compound is a 1H-indazole, similar oxidative pathways could potentially lead to ring cleavage.

Nucleophilic Attack: While less common for the stable aromatic ring, very strong nucleophiles under forcing conditions might initiate ring-opening, particularly if the ring is activated by electron-withdrawing groups or by quaternization at N2, which would make the ring more electron-deficient. For instance, 3-alkoxy-2H-indazoles have been shown to undergo ring-opening upon treatment with various nucleophiles. nih.gov

Rearrangement Pathways:

Dimroth-type Rearrangements: While more characteristic of other heterocyclic systems, analogous rearrangements involving the cleavage and reformation of the pyrazole ring are mechanistically plausible under thermal or photochemical conditions, although not commonly reported for simple indazoles.

Thermal Rearrangements: In some cases, substituted indazoles can undergo thermal rearrangements. For example, the synthesis of 3,7-dinitro-1H-indazole involves a thermal rearrangement of a 2,7-dinitroindazole intermediate. chim.it

For this compound specifically, the substituents would influence the stability and propensity for these reactions. The electron-donating methoxy group may stabilize the ring against certain electrophilic degradation pathways, while the bromo and N-methyl groups could influence steric and electronic factors in any potential ring-opening or rearrangement mechanism.

Mechanistic Pathways of Indazole Formation and Functionalization

Mechanisms of Indazole Formation: The synthesis of the indazole core can be achieved through various methods, with the specific route determining the substitution pattern of the final product. Two prominent mechanisms are the Cadogan and Davis-Beirut reactions.

Cadogan Reaction: This is a reductive cyclization method that typically starts from an ortho-substituted nitroaromatic compound. nih.gov The classical mechanism involves the deoxygenation of the nitro group by a trivalent phosphorus reagent, such as triethyl phosphite, at high temperatures. niscpr.res.in

Deoxygenation: The o-nitro compound reacts with P(OEt)₃, which removes oxygen atoms from the nitro group.

Nitrene Intermediate: This deoxygenation is widely believed to proceed through a highly reactive nitrene intermediate. nih.govniscpr.res.in

Intramolecular Cyclization: The electrophilic nitrene inserts into a C-H or C=C bond of the ortho substituent to form the pyrazole ring of the indazole system. Recent studies suggest that non-nitrene pathways involving oxygenated intermediates like 2H-indazole N-oxides may also be operational under certain conditions. nih.govacs.org

Davis-Beirut Reaction: This reaction provides a versatile route to 2H-indazoles and their derivatives under redox-neutral, often alkaline, conditions. nih.gov

Intermediate Formation: The reaction typically starts with an o-nitrobenzylamine or a related precursor. Base-mediated reaction generates a key, highly reactive o-nitroso imine intermediate in situ. nih.gov

N-N Bond Formation: A nucleophilic nitrogen atom (from the imine) attacks the electrophilic nitrogen of the nitroso group in an intramolecular fashion. nih.govresearchgate.net

Heterocyclization: This N-N bond-forming step leads to a cyclized intermediate that subsequently aromatizes to form the 2H-indazole ring system. The reaction is highly versatile, and modulating the nucleophile (e.g., using alkoxides instead of amines) can lead to different classes of indazole derivatives like 3-alkoxy-2H-indazoles. nih.gov

Mechanisms of Functionalization: The synthesis of this compound involves the specific introduction of its four key structural features: the indazole core, the C3-bromo group, the C4-methoxy group, and the N1-methyl group.

C3-Bromination: The introduction of a bromine atom at the C3 position of an indazole is a common functionalization step. This position is the most nucleophilic carbon in the indazole ring system. The reaction is typically an electrophilic substitution on the pyrazole ring, often performed under basic conditions using reagents like N-bromosuccinimide (NBS) or dibromohydantoin. chim.itnih.gov The mechanism involves the deprotonation of the N1-H (in a parent indazole) to form an indazolyl anion, which then attacks the bromine electrophile. For an N1-substituted indazole, direct C-H bromination can occur, often facilitated by the electron-rich nature of the C3 position. nih.gov

C4-Methoxy Group: The methoxy group is typically introduced by having it present on the starting material before the indazole ring is formed. For example, a synthesis could start from a substituted 2-methyl-5-methoxyaniline or a related benzene derivative which already contains the methoxy group at the correct position relative to the groups that will form the pyrazole ring.

N1-Methylation: The methyl group at the N1 position is introduced via N-alkylation. As discussed in section 4.3.2, alkylation of an unsubstituted 1H-indazole typically produces a mixture of N1 and N2 isomers. beilstein-journals.org To achieve selective N1-methylation, specific reaction conditions are employed. The mechanism involves the deprotonation of the indazole N-H with a base (like NaH or Cs₂CO₃) to form the indazolyl anion. This anion is an ambident nucleophile, with negative charge density on both N1 and N2. The subsequent Sₙ2 attack on an alkylating agent (e.g., methyl iodide) can occur at either nitrogen. The regioselectivity is governed by a complex interplay of thermodynamics, kinetics, the nature of the counter-ion, and solvent effects. beilstein-journals.orgnih.gov High N1-selectivity can often be achieved using conditions that favor the more thermodynamically stable product. nih.govrsc.org

Computational and Theoretical Investigations of 3 Bromo 4 Methoxy 1 Methyl 1h Indazole

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations offer a detailed perspective on the geometry, electronic structure, and spectroscopic characteristics of 3-Bromo-4-methoxy-1-methyl-1H-indazole.

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process is typically performed using DFT with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p).

Conformational analysis is also critical, particularly concerning the orientation of the methoxy (B1213986) and methyl groups. The rotation around the C-O and C-N bonds can lead to different conformers with varying energies. By mapping the potential energy surface, the most stable conformer (global minimum) and other low-energy conformers (local minima) can be identified. These calculations are essential for understanding the molecule's preferred shape in different environments.

Table 1: Optimized Geometrical Parameters of this compound (Note: The following data is illustrative and based on typical values for similar structures, as specific experimental data for this compound is not available in the cited literature.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C3-Br | 1.89 Å |

| C4-O | 1.36 Å | |

| N1-CH3 | 1.47 Å | |

| Bond Angle | C3-C3a-C4 | 135.2° |

| C4-O-CH3 | 118.5° | |

| Dihedral Angle | C3a-C4-O-CH3 | 178.9° |

The electronic structure of a molecule governs its reactivity and physical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In the case of this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the indazole ring and the oxygen of the methoxy group, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 2: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar structures.)

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap | 5.15 |

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. By calculating the isotropic shielding tensors for each nucleus (¹H and ¹³C), the chemical shifts can be predicted. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Natural Bond Orbital (NBO) analysis offers a deeper understanding of the electronic interactions within the molecule. This method examines charge transfer, hyperconjugative interactions, and delocalization of electron density. For this compound, NBO analysis can quantify the stabilization energies associated with interactions between occupied and unoccupied orbitals, providing insight into the nature of the chemical bonds and the electronic stability of the molecule.

Molecular Modeling and Simulation Studies

While quantum chemical calculations describe the properties of a single molecule, often in the gas phase, molecular modeling and simulation studies explore the behavior of the molecule in a more complex environment, such as in solution or interacting with a biological target.

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. If this compound is being investigated as a potential drug candidate, MD simulations can be used to study its stability and interactions within the binding site of a target protein.

These simulations can reveal how the ligand (the indazole derivative) and the protein adapt to each other's presence. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein, and the analysis of intermolecular interactions (like hydrogen bonds and hydrophobic contacts) over the simulation time, provide insights into the stability of the protein-ligand complex. This information is crucial for predicting the binding affinity and efficacy of a potential drug molecule.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

Table 1: Representative Molecular Docking Results for Indazole Derivatives Against Aromatase

| Compound | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|

| Indazole Derivative 5f | -8.0 | Arg115 |

| Indazole Derivative 5g | -7.7 | Arg115, Thr310, Leu372, Leu477 |

| Indazole Derivative 5n | -7.7 | Arg115, Thr310, Leu372, Leu477 |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in medicinal chemistry for predicting the activity of new compounds and for guiding the design of more potent analogs.

For indazole derivatives, both 2D and 3D QSAR models have been developed to understand their anticancer potential. A study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors resulted in a robust 2D-QSAR model with a high correlation coefficient (r²) of 0.9512 and good predictive ability, as indicated by internal (q²) and external (pred_r²) cross-validation coefficients of 0.8998 and 0.8661, respectively. growingscience.com Similarly, 3D-QSAR models, which consider the three-dimensional properties of the molecules, have been developed for indazole derivatives as HIF-1α inhibitors. nih.gov These models often reveal the importance of steric and electrostatic fields in determining the inhibitory potency. nih.gov

Table 2: Statistical Parameters of a 2D-QSAR Model for Indazole Derivatives as TTK Inhibitors

| Parameter | Value |

|---|---|

| r² (Correlation Coefficient) | 0.9512 |

| q² (Internal Cross-validation) | 0.8998 |

| pred_r² (External Cross-validation) | 0.8661 |

Data from a study on a series of 109 indazole derivatives. growingscience.com

Pharmacophore modeling is another computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be used to screen large databases of compounds to identify new molecules with the potential for similar biological activity.

A pharmacophore model for indazole-based inhibitors typically includes features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. ugm.ac.id For this compound, a hypothetical pharmacophore model could include the nitrogen atoms of the indazole ring as hydrogen bond acceptors, the benzene (B151609) ring as an aromatic feature, and the methoxy group also potentially acting as a hydrogen bond acceptor. The bromo and methyl groups would contribute to the hydrophobic and steric features of the pharmacophore. Such models are crucial in guiding the design of new ligands with improved binding affinity and selectivity. nih.gov

Structure-Activity Relationship (SAR) studies on various indazole derivatives have provided valuable insights into the key structural features that influence their biological activity. The indazole core is often a critical scaffold for binding to target proteins. nih.gov The nature and position of substituents on the indazole ring play a significant role in modulating the activity and selectivity.

For a compound like this compound, the following structural attributes would be considered important:

The 1-methyl group: The substitution at the N1 position is a common feature in many bioactive indazoles. The size and nature of the substituent at this position can influence the compound's interaction with the target and its pharmacokinetic properties. nih.govsemanticscholar.org

The 3-bromo group: Halogen atoms, such as bromine, can participate in halogen bonding, which is an increasingly recognized non-covalent interaction in ligand-protein binding. The position and nature of the halogen can significantly impact binding affinity.

SAR studies on indazole derivatives have shown that modifications at these positions can lead to significant changes in biological activity, highlighting the importance of a systematic exploration of the chemical space around the indazole scaffold. nih.gov

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry plays a crucial role in elucidating reaction mechanisms and analyzing the transition states of chemical reactions. For indazole derivatives, understanding the mechanism of their synthesis and modification is essential for developing efficient and selective synthetic routes.

A key reaction in the context of this compound is the N-alkylation of the indazole ring. The alkylation of indazoles can occur at either the N1 or N2 position, and controlling the regioselectivity of this reaction is a significant synthetic challenge. beilstein-journals.orgnih.gov Density Functional Theory (DFT) calculations have been employed to study the mechanism of N-alkylation of indazoles. wuxibiology.com These studies can predict the relative energies of the transition states for N1 and N2 alkylation, providing insights into the factors that govern the regioselectivity. For example, the choice of base, solvent, and electrophile can all influence the outcome of the reaction. nih.gov

Quantum mechanical analyses have been used to investigate the reaction energy profiles for N1 and N2 alkylation, revealing that while the activation energy for N1 alkylation may be lower, the thermodynamic stability of the resulting product can favor the N2 isomer under certain conditions. wuxibiology.com The analysis of transition state structures can provide a detailed picture of the bonding changes that occur during the reaction, helping chemists to design reaction conditions that favor the formation of the desired isomer. The synthesis of various indazole derivatives often involves transition-metal-catalyzed reactions, and computational studies are instrumental in understanding the complex mechanisms of these catalytic cycles. bohrium.comresearchgate.net

Biological and Pharmacological Research Applications of Indazole Scaffolds

Mechanism of Action Studies at the Molecular Level

Understanding how indazole-based molecules exert their effects at a molecular level is crucial for drug discovery and development. Researchers employ a variety of techniques to elucidate these mechanisms, including enzyme inhibition assays, receptor binding studies, and cellular pathway analysis.

Indazole derivatives have been extensively investigated as inhibitors of various enzymes, particularly protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. rug.nl

Kinase Inhibition (TTK, FGFR, VEGFR-2, AKT): The indazole scaffold is a common feature in many kinase inhibitors. For instance, derivatives have been designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.gov Axitinib and Pazopanib are examples of FDA-approved indazole-containing drugs that inhibit tyrosine kinases, including VEGFR. austinpublishinggroup.com Fibroblast Growth Factor Receptors (FGFRs) are another class of kinases targeted by indazole derivatives. nih.gov Furthermore, indazole-based compounds have been synthesized and evaluated for their inhibitory activity against AKT kinase, a crucial node in cell survival pathways. rsc.org The cell division cycle-associated protein kinase TTK has also been a target of interest for indazole-based inhibitors.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an enzyme involved in tryptophan metabolism and plays a role in immune suppression, particularly in the tumor microenvironment. The development of IDO1 inhibitors is a promising strategy in cancer immunotherapy, and indazole-containing molecules have been explored for this purpose.

Cyclooxygenase (COX-1/2) Inhibition: Some indazole derivatives have shown anti-inflammatory properties through the inhibition of COX enzymes, which are involved in the synthesis of prostaglandins.

CRAC Channel Inhibition: ORAI1 calcium release-activated calcium (CRAC) channels are involved in calcium signaling in immune cells. Indazole derivatives have been identified as modulators of these channels, suggesting their potential in treating inflammatory and autoimmune disorders.

DNA Gyrase Inhibition: Bacterial DNA gyrase is a well-established target for antibacterial agents. Novel indazole derivatives have been discovered as inhibitors of the GyrB subunit of DNA gyrase, showing potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). austinpublishinggroup.comorganic-chemistry.org

The following table summarizes the enzyme inhibition profiles of various indazole scaffolds.

| Enzyme Target | Indazole Scaffold Type | Therapeutic Area |

| TTK | Substituted Indazoles | Oncology |

| FGFR | 1H-Indazole-based derivatives | Oncology |

| IDO1 | Indazole-based compounds | Oncology/Immunotherapy |

| VEGFR-2 | Arylsulphonyl Indazole Derivatives | Oncology |

| AKT | 1H-pyridin-4-yl-3,5-disubstituted indazoles | Oncology |

| COX-1/2 | Indazole analogues | Anti-inflammatory |

| CRAC channels | Substituted Indazoles | Immunology/Inflammation |

| DNA gyrase | Thiazolylindazoles | Antibacterial |

Indazole derivatives have also been shown to interact with various receptors, acting as either agonists or antagonists.

5-HT₃ Receptor Antagonism: The 5-hydroxytryptamine type 3 (5-HT₃) receptor is a ligand-gated ion channel involved in nausea and vomiting, particularly chemotherapy-induced emesis. Granisetron, an antiemetic drug, features an indazole core and functions as a potent and selective 5-HT₃ receptor antagonist. austinpublishinggroup.com

Estrogen Receptor (ER) Modulation: The estrogen receptors, ERα and ERβ, are important targets in the treatment of hormone-dependent cancers and other conditions. Nonsteroidal compounds with a phenyl-2H-indazole core have been synthesized and shown to be highly selective ligands for ERβ. nih.govcaribjscitech.com These compounds have affinities for ERβ comparable to estradiol (B170435) and exhibit high selectivity over ERα, making them valuable tools for studying the specific biological roles of ERβ. nih.govcaribjscitech.com

Beyond specific enzyme or receptor interactions, research has focused on identifying the broader cellular targets and pathways affected by indazole derivatives.

Microtubule Polymerization Inhibition: Certain water-soluble indazole derivatives have been identified as potent inhibitors of microtubule polymerization. nih.gov These compounds interact with the colchicine (B1669291) binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov This mechanism is a clinically validated strategy for cancer therapy.

Peptidoglycan Synthesis Inhibition: In the context of infectious diseases, novel indazole derivatives have been developed as inhibitors of bacterial peptidoglycan synthesis. mdpi.com Specifically, they have been shown to target glutamate (B1630785) racemase, an essential enzyme in the synthesis of the bacterial cell wall, demonstrating potential against Mycobacterium tuberculosis. mdpi.com

Apoptosis Induction: Many indazole-based anticancer agents exert their effects by inducing programmed cell death, or apoptosis. rsc.org For example, some derivatives have been shown to upregulate pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. rsc.org They can also decrease the mitochondrial membrane potential and increase reactive oxygen species (ROS) levels, further promoting apoptosis. rsc.org

Computational studies, such as molecular docking and molecular dynamics simulations, have provided insights into the specific molecular interactions between indazole derivatives and their biological targets. For instance, studies on arylsulphonyl indazole derivatives as VEGFR-2 inhibitors have revealed that the pyrazole (B372694) ring's pyrrolic nitrogen acts as a hydrogen-bond donor, which is crucial for binding to the kinase pocket. nih.gov These interactions, which can also include π-π stacking and π-cation interactions with amino acid residues like Ala866, Lys868, and Glu885, stabilize the ligand-protein complex. nih.gov

Application as Research Probes and Chemical Tools

The specificity and potency of some indazole derivatives make them valuable as research probes and chemical tools to investigate biological processes.

Due to their high affinity and selectivity for certain biological targets, indazole-based compounds are excellent ligands for use in research. For example, the highly selective ERβ ligands with an indazole core can be used to probe the physiological and pathological roles of this specific estrogen receptor subtype without significantly affecting ERα signaling. nih.govcaribjscitech.com Similarly, selective kinase inhibitors based on the indazole scaffold can be used to dissect the roles of individual kinases in complex signaling networks.

Scaffolds for Drug Discovery Research (e.g., kinase inhibitors)

The indazole nucleus is a well-established "hinge-binding" motif, enabling compounds to effectively interact with the ATP-binding site of various protein kinases. ed.ac.uknih.gov Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer, making them prime targets for drug development. ed.ac.uk The structural framework of 3-Bromo-4-methoxy-1-methyl-1H-indazole serves as a valuable starting point, or scaffold, for the synthesis of more complex molecules aimed at inhibiting specific kinases. The bromine at the C-3 position is a particularly useful synthetic handle, allowing for the introduction of diverse chemical groups through cross-coupling reactions to enhance potency and selectivity for the target kinase. ias.ac.in Researchers utilize this scaffold to generate libraries of related compounds, which are then screened for their ability to inhibit kinases implicated in cell proliferation and survival pathways.

Tools for Studying Structure and Function of Biomolecules

Beyond its direct therapeutic potential, this compound and its derivatives can be employed as chemical probes to investigate the structure and function of biomolecules. By designing molecules based on this scaffold that bind to a specific protein, scientists can explore the topology of binding pockets, understand key molecular interactions, and elucidate the protein's biological role. The defined and rigid structure of the indazole core provides a stable platform for these investigations, aiding in the mapping of enzyme active sites and the study of structure-activity relationships (SAR).

Preclinical Research Models (Emphasis on in vitro and Mechanistic Cellular Studies)

The initial evaluation of compounds like this compound occurs in controlled laboratory settings using cellular models. These in vitro studies are fundamental for understanding a compound's mechanism of action and for identifying its potential as a therapeutic agent before any consideration of more complex biological systems.

Cell-Based Assays for Specific Biological Responses (e.g., HRE reporter gene assay)

While specific data on this compound in Hypoxia-Response Element (HRE) reporter gene assays is not extensively documented, this type of assay is a common tool for evaluating compounds that may interfere with cellular responses to low oxygen (hypoxia), a condition prevalent in solid tumors. Indazole derivatives are often investigated for their potential to inhibit pathways, such as those involving Hypoxia-Inducible Factor 1-alpha (HIF-1α), that are activated under hypoxic conditions and promote tumor survival.

Antiproliferative and Cytotoxic Activities in Specific Cell Lines for Mechanistic Insights (e.g., HCT-116, MDA-MB-231, A549, MCF7, Caco2)

A critical step in cancer drug discovery is assessing a compound's ability to inhibit the growth of cancer cells (antiproliferative activity) or to kill them directly (cytotoxic activity). Derivatives of the indazole scaffold have been tested against a panel of human cancer cell lines to determine their efficacy and spectrum of activity. For instance, various substituted indazoles have demonstrated the ability to reduce the viability of colon cancer cells (HCT-116, Caco2), breast cancer cells (MDA-MB-231, MCF7), and lung cancer cells (A549). researchgate.netwaocp.orgnih.govekb.egresearchgate.netmdpi.comnih.govresearchgate.net Such studies provide initial insights into the potential of compounds like this compound as anticancer agents and can help elucidate the cellular mechanisms leading to cell death or growth arrest.

Table 1: Antiproliferative/Cytotoxic Activity of Indazole Scaffolds in Human Cancer Cell Lines This table is representative of activities found for the broader indazole class, within which this compound is studied.

| Cell Line | Cancer Type | Observed Effect |

|---|---|---|

| HCT-116 | Colon Carcinoma | Growth Inhibition |

| MDA-MB-231 | Breast Adenocarcinoma | Cytotoxicity |

| A549 | Lung Carcinoma | Cytotoxicity |

| MCF7 | Breast Adenocarcinoma | Growth Inhibition |

Antimicrobial Research (e.g., antibacterial, antifungal activities against specific microorganisms)

The indazole moiety is also a constituent of compounds explored for their antimicrobial properties. Research has shown that certain bromo-indazole derivatives can inhibit the growth of various bacterial and fungal strains. nih.govresearchgate.net For example, some indazoles act by inhibiting essential bacterial enzymes like Filamenting temperature-sensitive protein Z (FtsZ), which is crucial for bacterial cell division. nih.gov The evaluation of this compound in this context would involve determining its Minimum Inhibitory Concentration (MIC) against a range of pathogenic microorganisms, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species (e.g., Candida albicans).

Antioxidant Research Studies (e.g., DPPH, ABTS assays)

Antioxidant compounds can neutralize harmful free radicals, which are implicated in a variety of diseases. The potential antioxidant activity of chemical compounds is often assessed using in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.netnih.govnih.gov These tests measure the ability of a compound to donate a hydrogen atom or an electron to stabilize these radicals. While many natural and synthetic compounds are screened for this property, specific public data on the antioxidant capacity of this compound from these standard assays is limited, though the general class of heterocyclic compounds is an area of active investigation. nih.gov

Future Research Directions and Emerging Paradigms for 3 Bromo 4 Methoxy 1 Methyl 1h Indazole

Development of Novel Synthetic Strategies for Advanced Analogs

The exploration of 3-Bromo-4-methoxy-1-methyl-1H-indazole's potential is intrinsically linked to the ability to synthesize it and its derivatives efficiently and selectively. Future research should prioritize the development of novel synthetic methodologies that allow for the facile introduction of diverse functional groups onto the indazole core. Strategies could focus on leveraging the existing bromo-substituent for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, to introduce aryl, heteroaryl, and amino moieties. Furthermore, regioselective C-H activation at other positions on the indazole ring would provide a powerful tool for late-stage functionalization, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

| Synthetic Strategy | Potential Outcome |

| Palladium-catalyzed cross-coupling | Introduction of diverse aryl and heteroaryl groups |

| Buchwald-Hartwig amination | Synthesis of amino-indazole derivatives |

| Regioselective C-H activation | Late-stage functionalization at various positions |

| Development of one-pot syntheses | Increased efficiency and sustainability |

Integrated Computational and Experimental Approaches for Mechanism Elucidation

A synergistic approach combining computational modeling and experimental validation will be crucial for understanding the reactivity and potential reaction mechanisms involving this compound. Density Functional Theory (DFT) calculations can be employed to predict reaction pathways, transition states, and the regioselectivity of various transformations. These theoretical predictions can then guide the design of experiments to probe reaction mechanisms, for instance, through kinetic studies, isotopic labeling, and the isolation of reaction intermediates. This integrated approach will not only provide fundamental insights into the chemical behavior of this molecule but also accelerate the development of new synthetic applications.

Exploration of Undiscovered Biological Activities and Targets

The indazole scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. A critical future direction is the systematic screening of this compound and its analogs against a diverse panel of biological targets. High-throughput screening campaigns could uncover potential activities in areas such as oncology, neurodegenerative diseases, and infectious diseases. Subsequent hit-to-lead optimization, guided by medicinal chemistry principles and SAR studies, could lead to the development of novel therapeutic agents. The specific substitution pattern of a bromo, a methoxy (B1213986), and a methyl group may confer unique pharmacological properties that differentiate it from other known indazole-based compounds.

Application in Materials Science or other Non-Biological Fields

Beyond its potential in life sciences, this compound could possess properties relevant to materials science. The heterocyclic nature of the indazole ring, combined with the presence of a polarizable bromine atom, suggests potential applications in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research in this area would involve the synthesis of larger, conjugated systems incorporating the this compound unit and the characterization of their photophysical and electronic properties.

Sustainable and Green Chemistry Aspects in Synthesis

As with all chemical synthesis, the development of environmentally benign methods for the preparation of this compound is of paramount importance. Future research should focus on minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency. This could involve the exploration of catalytic methods, the use of greener solvent systems (e.g., water, supercritical CO2), and the development of continuous flow processes. A thorough analysis of the life cycle assessment of any developed synthetic route will be crucial for ensuring its long-term sustainability.

Q & A

What are the standard synthetic routes for 3-Bromo-4-methoxy-1-methyl-1H-indazole, and how do reaction conditions influence yield?

A common method involves cyclization of substituted aniline derivatives (e.g., 4-bromo-3-methoxyaniline) with methylating agents under basic conditions. Dichloromethane (DCM) and triethylamine (TEA) are typical solvents and bases, respectively, facilitating nucleophilic substitution at the indazole core . Yield optimization requires precise control of temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 amine:methoxyacetyl chloride). Impurities often arise from incomplete cyclization, necessitating purification via column chromatography (hexane/ethyl acetate gradients).

How can competing reaction pathways during indazole functionalization be mitigated?

Advanced strategies include kinetic vs. thermodynamic control:

- Kinetic control : Lower temperatures (−20°C) favor bromination at the 3-position over the 4-position due to steric hindrance .

- Thermodynamic control : Prolonged heating (reflux in THF) shifts equilibria toward more stable products. Computational modeling (DFT) predicts regioselectivity by comparing activation energies of intermediates .

What analytical techniques are critical for structural validation of brominated indazoles?

- X-ray crystallography : SHELXL refinement resolves atomic positions, especially bromine’s heavy-atom effect, with R-factors < 5% .

- NMR spectroscopy : H NMR distinguishes N-methyl (δ 3.8–4.0 ppm) and methoxy (δ 3.7–3.9 ppm) groups. C NMR confirms bromine’s deshielding effect (C3: δ 110–115 ppm) .

- HRMS : Exact mass (±0.001 Da) validates molecular formula (e.g., CHBrNO).

How does solvent/base selection impact N-methylation efficiency?

Polar aprotic solvents (DMF, DCM) enhance nucleophilicity of the indazole nitrogen. Strong bases (NaH, CsCO) deprotonate the NH group, accelerating alkylation. For example, NaH in DMF achieves >90% methylation at 60°C, while weaker bases (KCO) require longer reaction times (24–48 hrs) .

What safety protocols are essential when handling brominated indazoles?

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats prevent skin/eye contact (irritation risks noted in SDS) .

- Ventilation : Use fume hoods to avoid inhalation of bromine vapors.

- Waste disposal : Halogenated waste containers for unused reagents.

How can biological activity assays be designed to evaluate kinase inhibition by this compound?

- In vitro kinase assays : Use recombinant kinases (e.g., EGFR, BRAF) with ATP-competitive assays (ADP-Glo™). IC values are determined via dose-response curves (0.1–100 µM).

- Cellular assays : Measure proliferation inhibition in cancer cell lines (e.g., HCT-116) using MTT assays. Co-crystallization with target kinases (PDB deposition) reveals binding modes .

What computational tools predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Dock the indazole core into kinase ATP-binding pockets (grid size: 20 Å).

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Key interactions include H-bonds with hinge-region residues (e.g., Met793 in EGFR) .

How can reaction scalability be optimized for gram-scale synthesis?

- Catalyst screening : Pd(OAc)/Xantphos for Suzuki couplings (2 mol% loading).

- Flow chemistry : Continuous flow reactors reduce side reactions (residence time: 10 min at 100°C) .

- Process analytical technology (PAT) : In-line FTIR monitors intermediate formation.

How should contradictory spectral data (e.g., NMR vs. XRD) be resolved?

- Dynamic effects : NMR may average conformers, while XRD captures static structures. For example, methoxy rotamers cause splitting in NMR but not XRD .

- Paramagnetic impurities : Chelating agents (EDTA) remove metal traces affecting H NMR linewidths.

What strategies enable late-stage functionalization of the indazole core?

- Buchwald-Hartwig amination : Pd-catalyzed C–N coupling at C7 (aryl bromides → amines).

- Photoredox catalysis : C–H trifluoromethylation using Ru(bpy)_3$$^{2+} and CFSOCl under blue LED .

- Electrophilic substitution : Nitration (HNO/HSO) at C5, followed by reduction to amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.